molecular formula C6H4ClN3O2 B085990 4-Nitrobenzenediazonium chloride CAS No. 100-05-0

4-Nitrobenzenediazonium chloride

Cat. No.: B085990
CAS No.: 100-05-0
M. Wt: 185.57 g/mol
InChI Key: GAVPOWTXUZVFML-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrobenzenediazonium chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H4ClN3O2 and its molecular weight is 185.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Diazonium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

100-05-0

Molecular Formula

C6H4ClN3O2

Molecular Weight

185.57 g/mol

IUPAC Name

4-nitrobenzenediazonium;chloride

InChI

InChI=1S/C6H4N3O2.ClH/c7-8-5-1-3-6(4-2-5)9(10)11;/h1-4H;1H/q+1;/p-1

InChI Key

GAVPOWTXUZVFML-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].[Cl-]

Canonical SMILES

C1=CC(=CC=C1[N+]#N)[N+](=O)[O-].[Cl-]

100-05-0

Related CAS

14368-49-1 (Parent)

Synonyms

4-nitrophenyldiazonium
4-nitrophenyldiazonium chloride
4-nitrophenyldiazonium fluoroborate
4-nitrophenyldiazonium iodide
4-nitrophenyldiazonium nitrate
4-nitrophenyldiazonium, nitride (3:1)
p-nitrophenyldiazonium
p-nitrophenyldiazonium chloride
p-nitrophenyldiazonium fluoroborate
para-nitrophenyldiazonium

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Nitroaniline (0.14 g) was dissolved in 2N-hydrochloric acid (3 mL) under heating and the solution was ice-cooled. To this solution was added a solution of sodium nitrite (72 mg) in water (0.5 mL) dropwise, and the mixture was stirred for 15 minutes. The aqueous solution of 4-nitrobenzenediazonium chloride thus obtained was added to a solution of (S)-1-[(2,3-dihydro-2,4,6,7-tetramethylbenzofuran-2yl)methyl]-N-(diphenylmethyl)-4-piperidinamine (0.43 g) in acetic acid (3 mL) under cooling and the mixture was stirred at room temperature for 12 hours. This reaction mixture was poured into saturated aqueous sodium carbonate solution and extracted with ethyl acetate. The extract was washed with water and saturated aqueous sodium chloride solution, dried over MgSO4, and concentrated under reduced pressure. To the (S)-1-[[2,3-dihydro-2,4,6,7-tetramethyl-5-(4-nitrophenyl-azo)benzofuran-2-yl]methyl]-N-(diphenylmethyl)-4-piperidinamine thus obtained were added ethanol (30 mL) and Raney nickel (Kawaken Fine Chemical NDHT-90) (0.6 g) and the mixture was stirred in a hydrogen atmosphere at 5 atm. and room temperature for 1 hour. This reaction mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:1) to provide 0.32 g of the title compound. Yield 71%.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
72 mg
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.